2-(((5-(3-méthoxy-1-méthyl-1H-pyrazol-4-yl)-4-méthyl-4H-1,2,4-triazol-3-yl)thio)méthyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

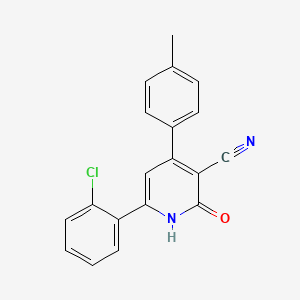

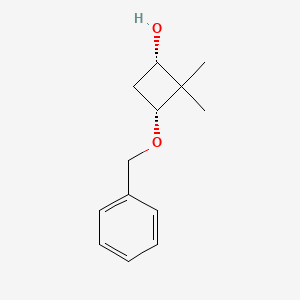

2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is an organic compound that features multiple functional groups, including pyrazole, triazole, and pyridine rings. This compound's structure enables it to participate in a wide array of chemical reactions, making it valuable for various scientific applications, particularly in medicinal chemistry and pharmacology.

Applications De Recherche Scientifique

In Chemistry: : Used as a ligand in coordination chemistry due to its ability to bind metal ions. In Biology : Acts as a bioactive molecule in studying enzyme interactions and cellular mechanisms. In Medicine : Potential pharmacological uses, especially as antifungal, antimicrobial, or anticancer agents. In Industry : Components in the synthesis of specialty chemicals, dyes, and agricultural products.

Mécanisme D'action

Target of Action

The primary targets of this compound are the parasites causing leishmaniasis and malaria . These diseases are caused by the protozoan parasites Leishmania and Plasmodium respectively . The compound interacts with these parasites, disrupting their normal functions and leading to their death .

Mode of Action

It is believed that the compound interferes with the parasites’ metabolic processes, leading to their death

Biochemical Pathways

The compound affects the biochemical pathways of the parasites, disrupting their normal functions . This includes interference with the parasites’ ability to synthesize proteins and replicate their DNA . The disruption of these vital processes leads to the death of the parasites .

Pharmacokinetics

It is known that the compound is able to reach the parasites in the body and exert its effects

Result of Action

The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause . This includes the resolution of leishmaniasis and malaria, two serious diseases that affect millions of people worldwide .

Action Environment

The action of the compound can be influenced by various environmental factors. These can include the presence of other medications, the patient’s health status, and the specific strain of the parasite

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step organic synthesis. Starting with pyridine derivatives, successive reactions introduce the triazole and pyrazole groups. Common methods include cyclization reactions, nucleophilic substitutions, and thiolation processes under controlled conditions of temperature, solvents, and catalysts.

Industrial Production Methods: : Industrial synthesis might employ more efficient methodologies and catalysts to optimize yields and cost-effectiveness. Scaling up involves ensuring that the processes are safe, environmentally friendly, and economically viable.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: : The compound may be reduced to modify the triazole ring or other parts of its structure.

Substitution: : Nucleophilic or electrophilic substitutions are common, especially at positions on the pyridine ring or the triazole moiety.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide.

Reducing agents such as lithium aluminum hydride.

Substitution typically involves using alkyl halides or other nucleophiles/electrophiles.

Major Products Formed: : The main products depend on the specific reactions but include various oxidized derivatives, reduced compounds, and substituted variants retaining the core pyridine-triazole-pyrazole structure.

Comparaison Avec Des Composés Similaires

Uniqueness

The presence of multiple functional rings makes it more versatile in interactions compared to simpler analogs.

Similar Compounds

Other triazole-based compounds.

Pyrazole-containing derivatives.

Pyridine-thioether compounds.

Hope that ticks all the boxes for what you need

Propriétés

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-6-4-5-7-15-10/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKORSOVNODUWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2524017.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)

![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2524025.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2524026.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B2524027.png)

![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)